Erbium(III) nitrate pentahydrate

Catalog No.
S1785916
CAS No.
10031-51-3
M.F
ErH10N3O14
M. Wt
443.346
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erbium(III) nitrate pentahydrate

CAS Number

10031-51-3

Product Name

Erbium(III) nitrate pentahydrate

IUPAC Name

erbium(3+);trinitrate;pentahydrate

Molecular Formula

ErH10N3O14

Molecular Weight

443.346

InChI

InChI=1S/Er.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;;

InChI Key

LWHHUEHWVBVASY-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Er+3]

Erbium(III) nitrate pentahydrate (CAS 10031-51-3) is a highly soluble, reactive rare-earth coordination compound utilized extensively as a precursor in the synthesis of erbium-doped optical materials, upconversion phosphors, and advanced catalysts [1]. Unlike highly refractory erbium oxides, this hydrated nitrate salt dissolves readily in aqueous and polar organic solvents, facilitating homogeneous distribution of Er³⁺ ions in sol-gel, hydrothermal, and co-precipitation workflows [2]. Its predictable thermal decomposition profile—transitioning cleanly through dehydration to high-purity cubic erbium oxide (Er₂O₃) without leaving corrosive or luminescence-quenching residues—makes it a critical procurement choice for manufacturing low-loss optical fibers, solid-state lasers, and specialized nanomaterials where precise stoichiometric control and anionic purity are paramount.

Substituting Erbium(III) nitrate pentahydrate with alternative erbium sources frequently introduces processing bottlenecks and degrades end-product performance. Erbium(III) oxide (Er₂O₃) is virtually insoluble in neutral aqueous and organic media, requiring aggressive acidic digestion that disrupts pH-sensitive templating agents and sol-gel hydrolysis kinetics [1]. Conversely, while Erbium(III) chloride is soluble, its thermal decomposition often yields stable erbium oxychloride (ErOCl) intermediates or leaves residual chloride ions trapped in the lattice [2]. These halide impurities act as non-radiative recombination centers, severely quenching upconversion luminescence in phosphors and introducing corrosive byproducts into deposition chambers. Furthermore, attempting to use anhydrous erbium nitrate introduces severe hygroscopicity, leading to rapid moisture absorption during weighing and resulting in inconsistent Er³⁺ doping concentrations.

Precursor Solubility and Processability in Sol-Gel Workflows

In liquid-phase syntheses, precursor solubility dictates the homogeneity of the final dopant distribution. Erbium(III) nitrate pentahydrate exhibits exceptional solubility in both water and ethanol, allowing for direct integration into tetraethyl orthosilicate (TEOS) or titanium alkoxide sol-gel networks [1]. In stark contrast, erbium(III) oxide is highly refractory and insoluble in these neutral solvents, necessitating the use of strong boiling acids (e.g., concentrated HNO₃ or HCl) to force dissolution [2]. This acid digestion step not only complicates the synthetic workflow but also alters the pH of the sol, potentially causing premature gelation or phase separation.

Evidence DimensionSolubility in neutral water and ethanol at 25°C
Target Compound DataHighly soluble (>100 g/L), forming clear, stable precursor solutions
Comparator Or BaselineErbium(III) oxide (Er₂O₃): Insoluble (<0.01 g/L)
Quantified Difference>10,000-fold higher solubility in neutral media
ConditionsStandard temperature and pressure, neutral pH solvents

Eliminates the need for hazardous acid digestion steps, ensuring compatibility with pH-sensitive sol-gel and hydrothermal synthesis protocols.

Halide-Free Thermal Decomposition for High-Efficiency Luminescence

The choice of erbium salt significantly impacts the optical performance of the resulting doped materials. Erbium(III) nitrate pentahydrate decomposes cleanly under thermal treatment, releasing volatile nitrogen oxides and water to yield phase-pure erbium oxide (Er₂O₃) at temperatures as low as 600–800°C [1]. When erbium chloride is used as a precursor, the thermal conversion to oxide is often incomplete, leading to the formation of stable erbium oxychloride (ErOCl) impurities unless calcined at excessively high temperatures [2]. Residual chloride ions from these precursors act as potent non-radiative quenching centers, which can degrade the photoluminescence intensity and upconversion efficiency of Er³⁺-doped phosphors.

Evidence DimensionThermal decomposition byproducts and intermediate stability
Target Compound DataDecomposes cleanly to Er₂O₃ via ErONO₃ without stable halide residues
Comparator Or BaselineErbium(III) chloride: Forms stable ErOCl intermediates, risking chloride contamination
Quantified DifferenceElimination of chloride-induced non-radiative quenching centers in the final lattice
ConditionsCalcination in air at 600–800°C

Crucial for procuring precursors for optical amplifiers and upconversion nanoparticles where maximum emission intensity and phase purity are required.

Stoichiometric Reliability vs. Anhydrous Precursors

Precise control over Er³⁺ doping concentration is critical in optical fiber and laser crystal manufacturing, where even minor deviations can alter the refractive index or cause concentration quenching. Erbium(III) nitrate pentahydrate offers a stable, predictable hydration state under standard laboratory conditions, allowing for accurate gravimetric weighing[1]. Anhydrous erbium nitrate, however, is aggressively hygroscopic, rapidly absorbing atmospheric moisture during transfer and weighing. This dynamic mass change introduces significant errors into molarity calculations, leading to batch-to-batch inconsistencies in dopant levels [2].

Evidence DimensionMass stability during ambient weighing
Target Compound DataStable pentahydrate form allows for precise stoichiometric calculation
Comparator Or BaselineAnhydrous Erbium Nitrate: Rapid mass increase due to uncontrolled moisture absorption
Quantified DifferenceSignificantly lower variance in actual vs. calculated Er³⁺ molarity during formulation
ConditionsAmbient atmospheric handling and weighing

Ensures reproducible doping concentrations across manufacturing batches, reducing failure rates in precision optical components.

Sol-Gel Synthesis of Erbium-Doped Silica and Titania Films

Due to its high solubility in ethanol and water, Erbium(III) nitrate pentahydrate is the preferred precursor for integrating Er³⁺ ions into TEOS- or alkoxide-based sol-gel networks. It ensures a homogeneous dispersion of the dopant without introducing chloride ions that could disrupt the gelation process or quench the resulting 1.53 µm near-infrared emission critical for optical waveguides [1].

Hydrothermal Production of Upconversion Nanoparticles (UCNPs)

In the synthesis of highly efficient upconversion phosphors (e.g., NaYF₄:Yb,Er), this nitrate salt provides a readily soluble, halide-free source of erbium. Its use prevents the incorporation of quenching impurities, maximizing the green and red upconversion emission intensities required for advanced bio-imaging and anti-counterfeiting inks [2].

Precursor for High-Purity Erbium Oxide (Er₂O₃) Thin Films

For dielectric coatings and specialized ceramics, Erbium(III) nitrate pentahydrate is utilized in spin-coating and spray pyrolysis techniques. Its clean thermal decomposition profile allows for the formation of phase-pure, carbon- and halide-free Er₂O₃ films at moderate calcination temperatures, preserving the thermal budget of the underlying substrates [3].

Dates

Last modified: 08-15-2023

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